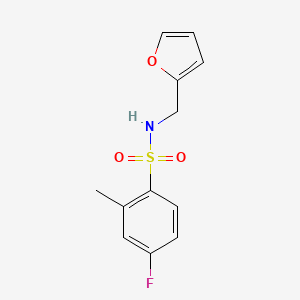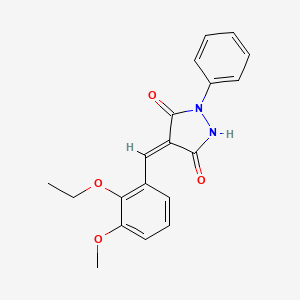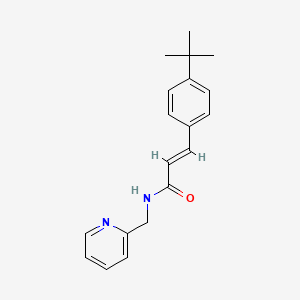
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. TAK-659 belongs to a class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is a critical mediator of B cell receptor signaling, which plays a crucial role in the development and progression of various types of cancer. By inhibiting BTK, this compound can block the proliferation and survival of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical models of cancer. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can significantly reduce tumor growth and improve survival rates in preclinical models of lymphoma, leukemia, and multiple myeloma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide is its potent anti-tumor effects in preclinical models of cancer. This compound has shown promising results in various types of cancer, including lymphoma, leukemia, and multiple myeloma. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in human patients are still unknown.
Direcciones Futuras
There are several potential future directions for the development of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide and other BTK inhibitors in cancer therapy. One potential direction is the combination of BTK inhibitors with other targeted therapies, such as immune checkpoint inhibitors or other kinase inhibitors, to enhance their anti-tumor effects. Another potential direction is the development of novel BTK inhibitors with improved potency, selectivity, and safety profiles. Additionally, the identification of biomarkers that can predict response to BTK inhibitors could help to personalize cancer therapy and improve patient outcomes.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-furanmethanamine, followed by the addition of triethylamine and subsequent purification steps. The final product is a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical models for its potential applications in cancer treatment. BTK is a key enzyme involved in the signaling pathways of B cells, which play a crucial role in the development and progression of various types of cancer. Inhibition of BTK has been shown to have anti-tumor effects in preclinical models, making BTK inhibitors like this compound a promising target for cancer therapy.
Propiedades
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c1-9-7-10(13)4-5-12(9)18(15,16)14-8-11-3-2-6-17-11/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXALSWHVGLOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)



![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)

